![molecular formula C17H21NO3 B7500792 methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate](/img/structure/B7500792.png)
methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate involves the modulation of the opioid receptor system. The compound acts as an agonist at the mu and delta opioid receptors, leading to the activation of downstream signaling pathways that result in the inhibition of pain signals.
Biochemical and Physiological Effects:
Methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and sedation. The compound has also been shown to exhibit a low potential for abuse and addiction, making it an attractive alternative to traditional opioid medications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate in lab experiments is its high potency and selectivity for the mu and delta opioid receptors. However, the compound has some limitations, including its limited solubility and stability, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for the study of methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate. One potential area of research is the development of new analogs and derivatives of the compound that exhibit improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of other conditions, such as anxiety and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its effects on different physiological systems.
In conclusion, methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound's potent analgesic and anti-inflammatory properties, low potential for abuse and addiction, and selectivity for the mu and delta opioid receptors make it an attractive candidate for further study and development.
Synthesis Methods
The synthesis of methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with methylamine and piperidine in the presence of a coupling agent. The reaction is carried out under controlled conditions, and the final product is obtained after purification and characterization.
Scientific Research Applications
Methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-21-17(20)13-7-9-18(10-8-13)16(19)15-6-5-12-3-2-4-14(12)11-15/h5-6,11,13H,2-4,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMJEEZATNJRCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2,3-dihydro-1H-indene-5-carbonyl)piperidine-4-carboxylate |
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